cis-2-Amino-2-methyl-cyclopentanecarboxylic acid hydrochloride cis-2-Amino-2-methyl-cyclopentanecarboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13570899
InChI: InChI=1S/C7H13NO2.ClH/c1-7(8)4-2-3-5(7)6(9)10;/h5H,2-4,8H2,1H3,(H,9,10);1H/t5-,7-;/m0./s1
SMILES: CC1(CCCC1C(=O)O)N.Cl
Molecular Formula: C7H14ClNO2
Molecular Weight: 179.64 g/mol

cis-2-Amino-2-methyl-cyclopentanecarboxylic acid hydrochloride

CAS No.:

Cat. No.: VC13570899

Molecular Formula: C7H14ClNO2

Molecular Weight: 179.64 g/mol

* For research use only. Not for human or veterinary use.

cis-2-Amino-2-methyl-cyclopentanecarboxylic acid hydrochloride -

Specification

Molecular Formula C7H14ClNO2
Molecular Weight 179.64 g/mol
IUPAC Name (1R,2S)-2-amino-2-methylcyclopentane-1-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C7H13NO2.ClH/c1-7(8)4-2-3-5(7)6(9)10;/h5H,2-4,8H2,1H3,(H,9,10);1H/t5-,7-;/m0./s1
Standard InChI Key VUBCCMLFYBOWSD-KQBMADMWSA-N
Isomeric SMILES C[C@@]1(CCC[C@H]1C(=O)O)N.Cl
SMILES CC1(CCCC1C(=O)O)N.Cl
Canonical SMILES CC1(CCCC1C(=O)O)N.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

The molecular formula of cis-2-Amino-2-methyl-cyclopentanecarboxylic acid hydrochloride is C₇H₁₄ClNO₂, with a molar mass of 195.65 g/mol . The compound’s core structure consists of a cyclopentane ring substituted with an amino group (-NH₂) at position 2, a methyl group (-CH₃) adjacent to the amino group, and a carboxylic acid (-COOH) at position 1. The cis configuration denotes that the amino and methyl groups reside on the same side of the cyclopentane plane, a critical determinant of its stereochemical behavior .

The hydrochloride salt formation involves protonation of the amino group by hydrochloric acid, yielding improved solubility in polar solvents compared to the free base . The InChI key (InChI=1/C₇H₁₃NO₂.ClH/c1-7(8)4-2-3-5(7)6(9)10;/h5H,2-4,8H₂,1H₃,(H,9,10);1H/t5-,7-;/m1./s1) encodes this structural and stereochemical information .

Synthesis and Derivative Formation

Synthetic Pathways

While detailed synthetic protocols for cis-2-Amino-2-methyl-cyclopentanecarboxylic acid hydrochloride are proprietary, its structural analogs suggest plausible routes. For example, methyl cis-2-aminocyclopentanecarboxylate hydrochloride (CAS 119993-55-4) is synthesized via esterification of the parent carboxylic acid followed by HCl salt formation . This intermediate’s molecular formula (C₇H₁₄ClNO₂) matches the target compound, hinting at shared synthetic strategies .

Derivatives and Modifications

The hydrochloride salt serves as a precursor for derivatives like methyl esters, which are utilized in peptide synthesis. The esterification of the carboxylic acid group enhances lipid solubility, facilitating membrane permeability in drug candidates . Such modifications underscore the compound’s adaptability in medicinal chemistry.

Physicochemical Properties

Solubility and Stability

As a hydrochloride salt, the compound exhibits high solubility in water and polar organic solvents (e.g., methanol, ethanol), a property critical for its application in biological assays . The free base form, in contrast, is less soluble and more prone to oxidative degradation.

PropertyValue/DescriptionSource
Molecular FormulaC₇H₁₄ClNO₂
Molecular Weight195.65 g/mol
SolubilityHigh in water, polar solvents
Stereochemistrycis configuration at C2 and C1

Applications in Research and Industry

Pharmaceutical Development

The compound’s amino and carboxylic acid groups enable its incorporation into peptide chains, where it introduces conformational constraints to enhance binding affinity . For instance, cyclopentane-based amino acids are explored in protease inhibitor design, leveraging their rigid structures to block enzymatic active sites .

Biochemical Studies

In enzymology, this compound serves as a substrate analog to probe the stereoselectivity of aminotransferases and decarboxylases. Its cis configuration mimics transition states in enzymatic reactions, providing mechanistic insights .

Hazard ParameterGHS Code/ClassificationSource
Skin IrritationH315
Eye IrritationH319
Respiratory IrritationH335

Recent Research Developments

Peptide Engineering

A 2024 study utilized this compound to synthesize constrained analogs of angiotensin-converting enzyme (ACE) inhibitors, demonstrating improved metabolic stability over linear peptides .

Neuropharmacology

Preliminary in vitro assays indicate that cyclopentane-based amino acids modulate glutamate receptor activity, suggesting potential applications in neurodegenerative disease therapy .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator